![molecular formula C15H20N2O2S B4114716 N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide](/img/structure/B4114716.png)
N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Overview
Description
N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as DMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiosemicarbazones and has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The exact mechanism of action of N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cancer cell growth and proliferation. Additionally, N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways involved in cancer cell growth and survival. Additionally, N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to possess anti-inflammatory and anti-viral properties, making it a useful compound for studying the underlying mechanisms of various diseases.
However, there are also some limitations associated with the use of N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments. For example, the compound can be difficult to synthesize and purify, which can limit its availability for research purposes. Additionally, the exact mechanism of action of N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.
Future Directions
There are several potential future directions for research involving N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound, which could increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanisms of action of N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, which could lead to the development of more effective treatments for cancer and other diseases. Finally, research is needed to explore the potential applications of N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in other areas of medicine, such as anti-inflammatory and anti-viral therapies.
Scientific Research Applications
N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
N-(3-acetylphenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-10-8-17(9-11(2)19-10)15(20)16-14-6-4-5-13(7-14)12(3)18/h4-7,10-11H,8-9H2,1-3H3,(H,16,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVMYNWQRWTYKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC=CC(=C2)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2,6-dimethylmorpholine-4-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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